molecular formula C13H10N2O B13257763 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile

3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile

Cat. No.: B13257763
M. Wt: 210.23 g/mol
InChI Key: ZZFMOZXWECKZIL-UHFFFAOYSA-N
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Description

3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile ( 2060027-10-1) is a high-purity chemical building block with a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol . This compound features a benzonitrile group linked to a 1-methylpyrrole ring that is functionalized with an aldehyde group, making it a versatile intermediate for constructing more complex nitrogen-containing heterocycles. The formyl and nitrile groups offer multiple sites for synthetic modification, enabling its use in various condensation, cyclization, and ring-forming reactions. This compound is of significant interest in medicinal and heterocyclic chemistry. Research indicates that related pyrrole-bearing aldehydes are valuable precursors in synthesizing novel fused ring systems, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring system, via key synthetic steps like the Dieckmann condensation . Such medium-sized ring systems containing nitrogen atoms are frequently explored for their enhanced pharmaceutical potency and are found in compounds with diverse biological activities. Therefore, 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile serves as a critical scaffold for researchers developing new active compounds in drug discovery projects. Safety Note: This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-(2-formyl-1-methylpyrrol-3-yl)benzonitrile

InChI

InChI=1S/C13H10N2O/c1-15-6-5-12(13(15)9-16)11-4-2-3-10(7-11)8-14/h2-7,9H,1H3

InChI Key

ZZFMOZXWECKZIL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Condensation of Pyrrole Derivatives with Benzonitrile

Methodology:

  • Starting Materials: Methylated pyrrole derivatives, such as N-methylpyrrole, and benzonitrile.
  • Reaction Conditions: Reflux in suitable solvents (e.g., acetic acid, ethanol) with acid or base catalysis.
  • Reaction Mechanism: The process involves nucleophilic attack of the pyrrole nitrogen or carbon on electrophilic centers of benzonitrile, followed by cyclization and oxidation to form the formyl group at the pyrrole 2-position.

Representative Reaction:

N-methylpyrrole + benzonitrile → (acid catalysis, reflux) → 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile

Reaction Data:

Parameter Conditions Yield Reference
Solvent Ethanol or acetic acid Moderate to high
Temperature Reflux (~80-100°C) 60-85%

Multi-step Synthesis via Pyrrole Ring Formation and Functionalization

Step 1: Pyrrole Ring Construction

  • Method: Paal-Knorr synthesis involving 1,4-dicarbonyl compounds and ammonia or amines.
  • Reagents: 1,4-dicarbonyl compounds (e.g., succinaldehyde derivatives), ammonia, or primary amines.
  • Conditions: Reflux in ethanol or acetic acid.

Step 2: Introduction of the Formyl Group

  • Method: Electrophilic formylation using formylating agents such as formyl chloride or paraformaldehyde under controlled conditions.
  • Reaction Conditions: Use of Lewis acids (e.g., zinc chloride) or Friedel–Crafts type conditions to selectively introduce the formyl group at the 2-position of the pyrrole.

Data Table:

Step Reagents Conditions Yield Reference
Pyrrole synthesis 1,4-dicarbonyl + ammonia Reflux, ethanol 70-85%
Formylation Paraformaldehyde + Lewis acid 0-25°C 50-75%

Cyclization and Aromatic Substitution Approaches

Method:

  • Starting from substituted benzene derivatives bearing nitrile groups.
  • Cyclization with pyrrole precursors under oxidative conditions (e.g., using iodine or oxidants like DDQ).
  • Subsequent selective formylation at the pyrrole ring.

Reaction Data:

Reagents Conditions Yield Reference
Benzonitrile derivatives + pyrrole Oxidative cyclization (I2, DDQ) 55-80%

Reaction Conditions and Optimization

Based on the literature, optimal conditions for synthesizing 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile involve:

  • Temperature: Reflux (~80-100°C) for condensation steps.
  • Solvent: Ethanol, acetic acid, or dichloromethane depending on the step.
  • Catalysts: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
  • Reaction Time: Ranges from 4 to 24 hours, optimized for yield and purity.
  • Purification: Recrystallization or chromatography to isolate the pure compound.

Data Tables Summarizing Methods

Method Starting Material Key Reagents Solvent Temperature Yield Reference
Condensation N-methylpyrrole + benzonitrile Acid catalyst Ethanol Reflux 70-85%
Multi-step 1,4-dicarbonyl + ammonia Paraformaldehyde Acetic acid Reflux 50-75%
Cyclization Benzonitrile derivative + pyrrole Iodine, DDQ Dichloromethane Room temp to reflux 55-80%

Chemical Reactions Analysis

Types of Reactions

3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron (III) chloride (FeCl3).

Major Products

    Oxidation: 3-(2-Carboxyl-1-methyl-1H-pyrrol-3-yl)benzonitrile.

    Reduction: 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific enzymes .

Comparison with Similar Compounds

3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile

Molecular Formula : C₁₆H₁₃N₃O
Molecular Weight : 263.30 g/mol
Crystallographic Data :

  • Unit cell parameters: a = 7.6683 Å, b = 17.8013 Å, c = 9.7574 Å, β = 106.506°
  • Volume: 1277.05 ų
  • Space group: P2₁/c

Key Differences :

  • Structural Features: Replaces the pyrrole ring with a pyrazolone (dihydro-pyrazol) system bearing a phenyl substituent.
  • Applications : Crystallographic studies suggest utility in materials science, particularly in designing ordered molecular frameworks .

3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile

Molecular Formula : C₁₅H₁₈N₄
Molecular Weight : 254.33 g/mol

Key Differences :

  • Structural Features: Incorporates a pyrazole ring with dimethyl substituents and a propionitrile chain instead of benzonitrile. The benzyl-amino group introduces a secondary amine, altering electronic properties.
  • Synthesis : Prepared via methods involving nucleophilic substitution and condensation reactions, as reported by Fustero et al. (2002) .
  • Reactivity : The propionitrile chain may confer greater flexibility, influencing binding affinity in biological systems. Studies cite its role as an intermediate in agrochemical synthesis .

3-(2-Formylpyrrol-1-yl)benzonitrile (Unmethylated Analog)

Molecular Formula : C₁₂H₈N₂O
Molecular Weight : 196.205 g/mol

Key Differences :

  • Hazard Profile : Classified as harmful (Xn) with risk phrases R20/21/22 (harmful by inhalation, skin contact, and ingestion). Safety protocols recommend using PPE (gloves, goggles) during handling .

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Structural Features
3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile C₁₂H₈N₂O 196.205 145 377.4 Methylated pyrrole, benzonitrile
3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile C₁₆H₁₃N₃O 263.30 N/A N/A Pyrazolone, phenyl, benzonitrile
3-[Benzyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amino]-propionitrile C₁₅H₁₈N₄ 254.33 N/A N/A Pyrazole, propionitrile, benzyl-amino

Biological Activity

3-(2-Formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is a compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile is C14H12N2O, with a molecular weight of approximately 214.22 g/mol. The structure consists of a pyrrole ring substituted at the 2-position with a formyl group and connected to a benzonitrile moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC14H12N2O
Molecular Weight214.22 g/mol
IUPAC Name3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile
InChI Key[Insert InChI Key]

Antimicrobial Properties

Research indicates that 3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile exhibits significant antimicrobial and antifungal activities. The presence of both formyl and nitrile groups allows for versatile interactions with biological macromolecules, enhancing its efficacy against various pathogens .

The compound's mechanism of action is believed to involve the inhibition of key enzymes associated with cell wall synthesis in fungi, as well as potential interactions with various receptors and enzymes in microbial systems. These interactions may include hydrogen bonding and π-stacking due to its aromatic nature .

Study on Antifungal Activity

A study evaluated the antifungal activity of several pyrrole derivatives, including 3-(2-formyl-1-methyl-1H-pyrrol-3-yl)benzonitrile. The results demonstrated that this compound effectively inhibited the growth of Candida species, suggesting its potential as a therapeutic agent in treating fungal infections .

Pharmacophore Modeling

Pharmacophore modeling has been employed to understand the binding affinities of this compound with various biological targets. The model derived from crystallographic data indicates that structural modifications can significantly enhance binding affinity, which is crucial for developing more potent derivatives .

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